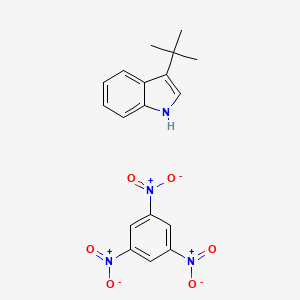
3-tert-butyl-1H-indole;1,3,5-trinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butyl-1H-indole;1,3,5-trinitrobenzene: is a compound that combines two distinct chemical structures: an indole derivative and a nitrobenzene derivative. Indole derivatives are known for their presence in many natural products and pharmaceuticals, while nitrobenzene derivatives are often used in the production of explosives, dyes, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1H-indole typically involves the formylation of 4-bromo-1H-indole at the 3-position, followed by conversion to the N-Boc derivative and reduction with sodium borohydride in methanol . The synthesis of 1,3,5-trinitrobenzene involves the nitration of benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that include formylation, reduction, and protection/deprotection steps. For nitrobenzene derivatives, large-scale nitration processes are employed, often using continuous flow reactors to ensure safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Nitro groups in 1,3,5-trinitrobenzene can be reduced to amino groups under suitable conditions.
Substitution: Both indole and nitrobenzene derivatives can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives from nitrobenzene.
Substitution: Substituted indole and nitrobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
3-tert-butyl-1H-indole;1,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Potential use in drug development due to the biological activity of indole derivatives.
Wirkmechanismus
The mechanism of action of 3-tert-butyl-1H-indole;1,3,5-trinitrobenzene involves interactions with various molecular targets and pathways:
Indole Derivative: Interacts with biological targets such as enzymes and receptors, leading to various biological effects.
Nitrobenzene Derivative: Undergoes reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-formyl-1H-indole-1-carboxylate
- tert-Butyl 6-bromo-1H-indole-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
Uniqueness
3-tert-butyl-1H-indole;1,3,5-trinitrobenzene is unique due to its combination of an indole derivative and a nitrobenzene derivative, which imparts both biological activity and industrial utility. This dual functionality makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
65306-86-7 |
|---|---|
Molekularformel |
C18H18N4O6 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
3-tert-butyl-1H-indole;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C12H15N.C6H3N3O6/c1-12(2,3)10-8-13-11-7-5-4-6-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4-8,13H,1-3H3;1-3H |
InChI-Schlüssel |
NNUJBTLKONSUDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CNC2=CC=CC=C21.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


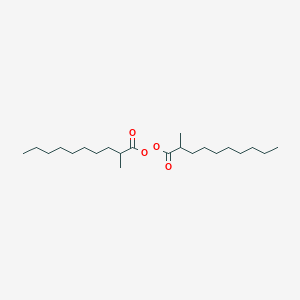
![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)
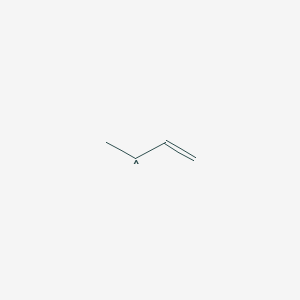
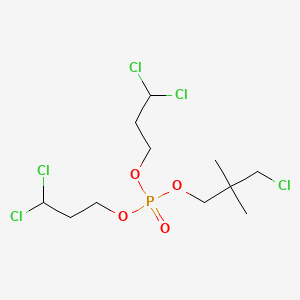
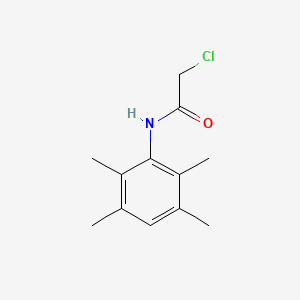
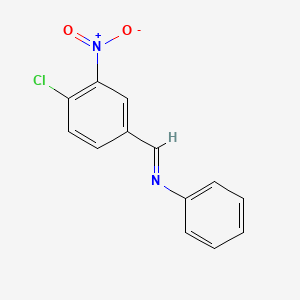
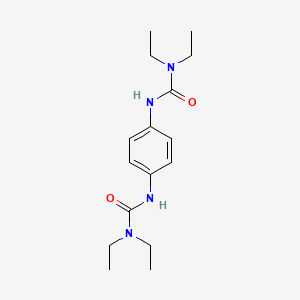
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
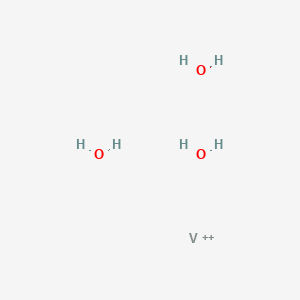
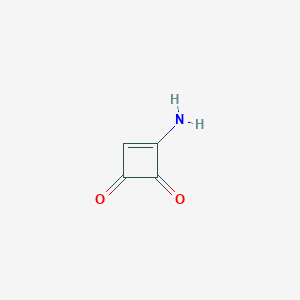
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
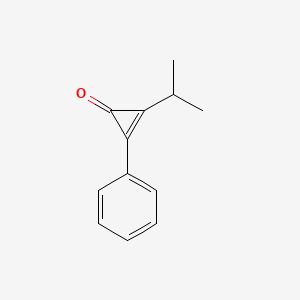
![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)
